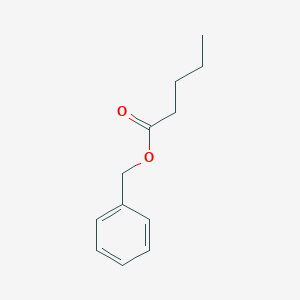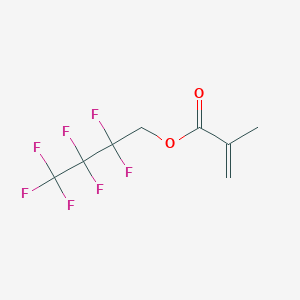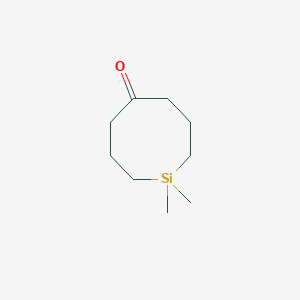
Silacyclooctan-5-one, 1,1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacyclooctan-5-one, 1,1-dimethyl- is a cyclic organosilicon compound with the chemical formula C9H16OSi. It is also known as 1,1-dimethylsilacyclooctan-5-one and is commonly referred to as DMSO-silicon analog. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of silacyclooctan-5-one, 1,1-dimethyl- is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules and facilitate various chemical reactions.
Biochemical and Physiological Effects:
Silacyclooctan-5-one, 1,1-dimethyl- has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using silacyclooctan-5-one, 1,1-dimethyl- in lab experiments is its ability to act as a Lewis acid, which can facilitate various chemical reactions. However, its use is limited by its high cost and limited availability.
Orientations Futures
There are several potential future directions for the study of silacyclooctan-5-one, 1,1-dimethyl-. One area of interest is its potential use in the development of new catalysts for organic reactions. Another area of interest is its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.
In conclusion, silacyclooctan-5-one, 1,1-dimethyl- is a compound with unique properties and potential applications in various fields. While its exact mechanism of action and biochemical and physiological effects are not fully understood, its use as a reagent and solvent in organic reactions has been extensively studied. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of silacyclooctan-5-one, 1,1-dimethyl- can be achieved through several methods. One of the most common methods involves the reaction of 1,1-dimethyl-1-silacyclopentane with carbon monoxide and a transition metal catalyst. Another method involves the reaction of 1,1-dimethyl-1-silacyclopentane with an aldehyde in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Silacyclooctan-5-one, 1,1-dimethyl- has been extensively studied for its potential applications in various fields. In the field of organic synthesis, it has been used as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use as a solvent in organic reactions.
Propriétés
Numéro CAS |
10325-31-2 |
|---|---|
Nom du produit |
Silacyclooctan-5-one, 1,1-dimethyl- |
Formule moléculaire |
C9H18OSi |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
1,1-dimethylsilocan-5-one |
InChI |
InChI=1S/C9H18OSi/c1-11(2)7-3-5-9(10)6-4-8-11/h3-8H2,1-2H3 |
Clé InChI |
IQRKKWHCGORCLF-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CCC1)C |
SMILES canonique |
C[Si]1(CCCC(=O)CCC1)C |
Synonymes |
1,1-Dimethylsilacyclooctan-5-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



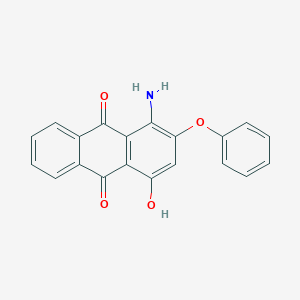
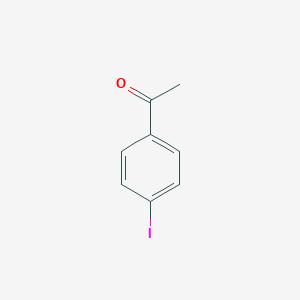
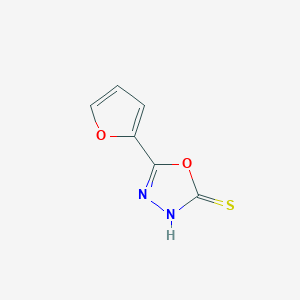
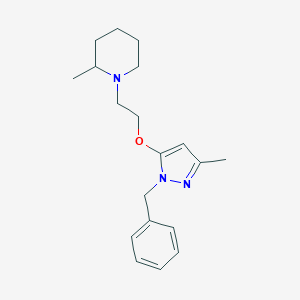
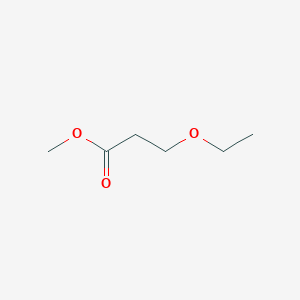

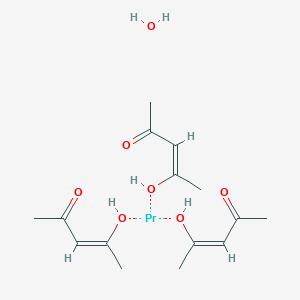
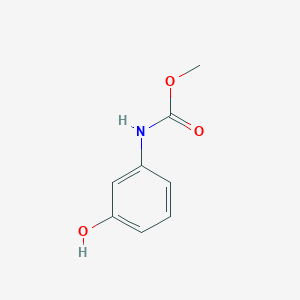
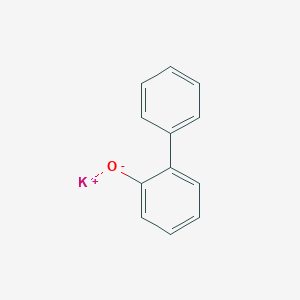
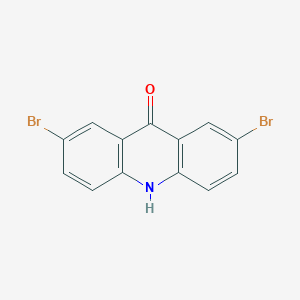
![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)
